

4-picoyl chloride hydrochloride molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Picoyl chloride hydrochloride*

Cat. No.: *B7768004*

[Get Quote](#)

An In-depth Technical Guide to **4-Picoyl Chloride Hydrochloride**: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-picoyl chloride hydrochloride**, a critical reagent and intermediate in the pharmaceutical and chemical industries. The document delves into the fundamental physicochemical properties, including a detailed analysis of its molecular weight. Furthermore, it outlines a standard synthesis protocol and discusses essential analytical techniques for quality control and characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, process development, and manufacturing.

Introduction: The Significance of 4-Picoyl Chloride Hydrochloride

4-Picoyl chloride hydrochloride, also known by its systematic name 4-(chloromethyl)pyridine hydrochloride, is a versatile organic compound widely employed as a building block in the synthesis of a diverse range of molecules.^[1] Its pyridine ring structure and the reactive chloromethyl group make it a valuable precursor for introducing the 4-pyridylmethyl moiety in the development of pharmaceuticals and agrochemicals.^[1] A thorough understanding of its

chemical and physical properties is paramount for its effective and safe utilization in research and development as well as in large-scale production.

Physicochemical Properties

A precise understanding of the physicochemical properties of **4-picoly l chloride hydrochloride** is fundamental for its application in chemical synthesis and analysis. These properties dictate its reactivity, solubility, and stability.

Molecular Weight and Formula

The molecular weight of **4-picoly l chloride hydrochloride** is a critical parameter for stoichiometric calculations in chemical reactions. It is consistently reported as 164.03 g/mol or 164.04 g/mol .^{[2][3][4]} This slight variation can be attributed to differences in the atomic weights used for the constituent elements.

The empirical formula for **4-picoly l chloride hydrochloride** can be represented as C₆H₆CIN·HCl or C₆H₇Cl₂N.^{[3][4][5]}

Table 1: Key Physicochemical Properties of **4-Picoly l Chloride Hydrochloride**

Property	Value	Source(s)
Molecular Weight	164.03 g/mol / 164.04 g/mol	[2] [3] [4]
Molecular Formula	C ₆ H ₆ CIN·HCl / C ₆ H ₇ Cl ₂ N	[3] [4] [5]
CAS Number	1822-51-1	[2] [3] [6]
Appearance	White to yellow or orange crystalline powder	[3]
Melting Point	165-173 °C (lit.)	[3] [5]
Solubility	Soluble in water (750 g/L at 20 °C)	[3] [5]
Synonyms	4-(Chloromethyl)pyridine hydrochloride, 4-Picoly l chloride HCl	[2] [4] [7]

Structural Representation

The molecular structure of **4-picollyl chloride hydrochloride** consists of a pyridine ring substituted at the 4-position with a chloromethyl group. The nitrogen atom of the pyridine ring is protonated by hydrochloric acid, forming the hydrochloride salt.

[Click to download full resolution via product page](#)

Figure 2: General workflow for the synthesis of **4-picollyl chloride hydrochloride**.

Step-by-Step Experimental Protocol

The following protocol is a generalized procedure and should be adapted and optimized based on specific laboratory conditions and scale.

- **Reaction Setup:** In a well-ventilated fume hood, a solution of 4-pyridinemethanol in a suitable aprotic solvent (e.g., acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. [8]2. **Addition of Thionyl Chloride:** Thionyl chloride is added dropwise to the stirred solution at a controlled temperature, typically between 0-10 °C, to manage the exothermic reaction. [8]3. **Reaction Monitoring:** The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is carefully quenched with a suitable reagent, such as water or a saturated sodium bicarbonate solution, to neutralize any excess thionyl chloride. The product is then extracted into an appropriate organic solvent.
- **Isolation and Purification:** The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system to yield pure **4-picollyl chloride hydrochloride**.

Analytical Characterization and Quality Control

Ensuring the identity and purity of **4-picollyl chloride hydrochloride** is crucial for its intended applications. A combination of analytical techniques is employed for comprehensive characterization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of **4-picollyl chloride hydrochloride**. A typical method would involve a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

Table 2: Example HPLC Method Parameters

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	A: 0.1% Trifluoroacetic acid in Water B: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient	5% to 95% B over 15 minutes
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 µL

Identity Confirmation by Spectroscopy

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are invaluable for confirming the molecular structure of **4-picollyl chloride hydrochloride**. The chemical shifts and coupling patterns of the protons and carbons provide a unique fingerprint of the molecule.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. The exact mass can be

used to confirm the elemental composition. [8]

Safety and Handling

4-Picoyl chloride hydrochloride is a hazardous substance and must be handled with appropriate safety precautions. [6][9]

- Hazards: It is harmful if swallowed and causes severe skin burns and eye damage. [6][9] It is also corrosive. [9]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. [6]* Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. [6]* Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [3] The compound is hygroscopic and should be protected from moisture. [3]

Conclusion

This technical guide has provided a detailed examination of **4-picoyl chloride hydrochloride**, with a focus on its molecular weight and other critical properties. The information presented on its synthesis, analytical characterization, and safe handling is intended to equip researchers and professionals with the necessary knowledge for its effective utilization in their scientific endeavors. Adherence to the outlined protocols and safety measures is essential for achieving reliable results and ensuring a safe laboratory environment.

References

- ChemBK. **4-Picoyl chloride hydrochloride**. [Link]
- Chemsoc. **4-Picoyl chloride hydrochloride** | CAS#:1822-51-1. [Link]
- Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]
- PubChem. 4-(Chloromethyl)pyridine. [Link]
- Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
- Chem Service. (2019-10-23).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 1822-51-1: 4-Picolyl chloride hydrochloride [cymitquimica.com]
- 2. 4-(Chloromethyl)pyridine hydrochloride - 4-Picolyl chloride hydrochloride [sigmaaldrich.com]
- 3. 4-Picolyl chloride hydrochloride(1822-51-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 4-Picolyl chloride hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. 1822-51-1 CAS MSDS (4-(Chloromethyl)pyridine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- To cite this document: BenchChem. [4-picoly1 chloride hydrochloride molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7768004#4-picoly1-chloride-hydrochloride-molecular-weight\]](https://www.benchchem.com/product/b7768004#4-picoly1-chloride-hydrochloride-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com